E 2078

Description

BenchChem offers high-quality E 2078 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about E 2078 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

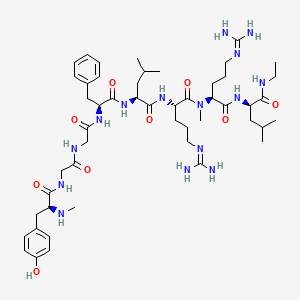

(2R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]-methylamino]pentanoyl]amino]-N-ethyl-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H81N15O9/c1-8-56-44(70)37(24-30(2)3)64-47(73)40(17-13-23-58-50(53)54)65(7)48(74)35(16-12-22-57-49(51)52)62-45(71)38(25-31(4)5)63-46(72)39(27-32-14-10-9-11-15-32)61-42(68)29-59-41(67)28-60-43(69)36(55-6)26-33-18-20-34(66)21-19-33/h9-11,14-15,18-21,30-31,35-40,55,66H,8,12-13,16-17,22-29H2,1-7H3,(H,56,70)(H,59,67)(H,60,69)(H,61,68)(H,62,71)(H,63,72)(H,64,73)(H4,51,52,57)(H4,53,54,58)/t35-,36-,37+,38-,39-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENWDDCMEATQSR-ONSKYXJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)N(C)C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)N(C)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H81N15O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40145949 | |

| Record name | E 2078 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1036.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103613-84-9 | |

| Record name | E 2078 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103613849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | E 2078 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | E-2078 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X741EI11EL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

E7820: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

E7820 is a novel, orally available sulfonamide derivative with potent anti-angiogenic and anti-tumor properties. Its mechanism of action is multifaceted, primarily centered on the modulation of integrin expression on endothelial cells through a novel "molecular glue" function that induces the degradation of a key RNA splicing factor. This guide provides an in-depth technical overview of the core mechanism of action of E7820 in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: A Dual-Pronged Approach

E7820 exerts its anti-cancer effects through two primary, interconnected mechanisms: the inhibition of angiogenesis and the modulation of RNA splicing.

Anti-Angiogenic Effects via Integrin α2 Suppression

E7820 was initially identified as a potent inhibitor of angiogenesis. It achieves this by suppressing the expression of integrin α2 (ITGA2) on the surface of endothelial cells.[1][2] Integrin α2 is a critical cell adhesion molecule that facilitates the interaction of endothelial cells with the extracellular matrix and with each other, a process essential for the formation of new blood vessels (angiogenesis) that tumors rely on for growth and metastasis.[3][4] By downregulating integrin α2, E7820 disrupts endothelial cell proliferation, migration, and tube formation, thereby cutting off the tumor's blood supply.[1][5] E7820 has been shown to decrease the expression of integrin α2 at the mRNA level, which is followed by a reduction in other integrins such as α3, α5, and β1.[5]

The "Molecular Glue" Function: Targeting RBM39 for Degradation

More recent investigations have unveiled a deeper, more intricate mechanism. E7820 functions as a "molecular glue," a small molecule that induces or stabilizes the interaction between two proteins that would not normally associate.[6][7] E7820 facilitates the binding of the RNA-binding protein RBM39 (RNA Binding Motif Protein 39) to the DCAF15 E3 ubiquitin ligase substrate receptor.[2][8][9] This induced proximity leads to the polyubiquitination of RBM39, marking it for degradation by the proteasome.[2][8] The degradation of RBM39, a key splicing factor, leads to aberrant RNA splicing, which is thought to be the upstream event causing the downregulation of integrin α2 expression.[3][10]

Signaling Pathway

The signaling pathway of E7820's action is a novel example of targeted protein degradation. The key steps are outlined below and visualized in the following diagram.

References

- 1. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Basis and Kinetic Pathway of RBM39 Recruitment to DCAF15 by a Sulfonamide Molecular Glue E7820 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. E7820 | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. Sulfonamide derivative, E7820, is a unique angiogenesis inhibitor suppressing an expression of integrin alpha2 subunit on endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. cellbiolabs.com [cellbiolabs.com]

- 8. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Molecular Glue E7820: A Technical Guide to the Targeted Degradation of RBM39

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aryl sulfonamide E7820 has emerged as a potent anti-cancer agent that functions as a "molecular glue," inducing the degradation of the RNA-binding protein RBM39. This targeted protein degradation is mediated by the CRL4-DCAF15 E3 ubiquitin ligase complex, leading to profound effects on RNA splicing and subsequent cancer cell death. This technical guide provides an in-depth exploration of the mechanism of action of E7820, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes to support further research and drug development in this area.

The Molecular Mechanism of E7820-Mediated RBM39 Degradation

E7820 belongs to a class of aryl sulfonamides that act as molecular glues, promoting a novel protein-protein interaction.[1][2] The core mechanism involves the formation of a ternary complex between the DDB1-CUL4A-associated factor 15 (DCAF15), the substrate receptor of the CRL4 E3 ubiquitin ligase, the splicing factor RBM39, and E7820 itself.[1][2]

E7820 binds to a shallow pocket on the surface of DCAF15, creating a new interface that is recognized by the RRM2 (RNA Recognition Motif 2) domain of RBM39.[3] This induced proximity leads to the polyubiquitination of RBM39 by the E3 ligase complex.[4] The polyubiquitinated RBM39 is then recognized and degraded by the 26S proteasome.[1][5] The degradation of RBM39, a key component of the spliceosome, results in widespread alterations in pre-mRNA splicing, leading to cell cycle arrest and apoptosis in cancer cells.[5][6] The closely related splicing factor RBM23 is also degraded by this mechanism.[7]

Quantitative Data

The following tables summarize key quantitative data related to the activity of E7820.

Table 1: In Vitro Binding Affinities and Degradation Potency

| Parameter | Value | Assay Conditions | Reference |

| E7820 binding to DDB1-DCAF15 (KDapp) | 3.8 µM | TR-FRET | [2] |

| E7820 binding to DDB1-DCAF15 (Ki) | 2.9 µM | TR-FRET Competition Assay | [2] |

| DDB1-DCAF15 and RBM39RRM2 association in the presence of 50 µM E7820 (KDapp) | 2.0 µM | TR-FRET | [2] |

| E7820-induced RBM39RRM2 recruitment to DDB1-DCAF15 (EC50) | 0.74 µM | TR-FRET | [7] |

| RBM39 Degradation in HEK293T cells (DC50) | 17 nM | HiBiT Assay | [8] |

| RBM39 Degradation in HEK293T cells (Dmax) | 46% | HiBiT Assay | [8] |

Table 2: Cellular Activity of E7820 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Assay | Reference |

| HCT116 | Colon Carcinoma | 0.7 µM | Cell Viability | [9] |

| Various | Splicing Factor Inhibition | 1-5 µM | Not Specified | [10] |

Table 3: Impact of E7820 on RNA Splicing in Patient Cells

| Parameter | Observation | Treatment Conditions | Reference |

| RBM39 Degradation | >50% degradation | Cycle 2 Day 1 of therapy | [11] |

| Statistically Significant Splicing Events | ~80% less than in cell lines | In vivo treatment | [11] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blotting for RBM39 Degradation

This protocol is for assessing the levels of RBM39 protein in cells following treatment with E7820.

Materials:

-

RIPA lysis buffer (e.g., Beyotime, P0013B)

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membranes (e.g., GVS, 1212639)

-

Blocking buffer (5% skim milk in TBST)

-

Primary antibody: Rabbit anti-RBM39 (e.g., Proteintech 67420-1-Ig at 1:2500 to 1:10000 dilution, or Sigma-Aldrich SAB2101959 at 1 µg/mL)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

ECL chemiluminescence substrate

-

Imaging system (e.g., AI600 image gel imaging analyzer)

Procedure:

-

Culture and treat cells with desired concentrations of E7820 for the indicated times.

-

Harvest cells and wash with PBS.

-

Lyse cells in RIPA buffer on ice.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% skim milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-RBM39 antibody overnight at 4°C with gentle shaking.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.[12][13]

Co-Immunoprecipitation (Co-IP) of DCAF15 and RBM39

This protocol is used to verify the E7820-dependent interaction between DCAF15 and RBM39.

Materials:

-

Cells co-transfected with tagged DCAF15 (e.g., FLAG-DCAF15) and tagged RBM39 (e.g., HA-RBM39)

-

MLN-4924 (neddylation inhibitor, to prevent substrate degradation)

-

E7820 or DMSO (vehicle control)

-

IP Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween20, with protease and phosphatase inhibitors)

-

Anti-FLAG antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Wash buffer (similar to IP Lysis Buffer)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Antibodies for western blotting (anti-FLAG and anti-HA)

Procedure:

-

Co-transfect cells with expression vectors for tagged DCAF15 and RBM39.

-

Treat cells with 1 µM MLN-4924 for 2 hours to inhibit cullin-RING ligase activity.

-

Treat cells with E7820 (e.g., 10 µM) or DMSO for 4 hours.[14]

-

Harvest and lyse cells in IP Lysis Buffer.

-

Clarify the lysate by centrifugation.

-

Incubate the supernatant with an anti-FLAG antibody for 2-4 hours at 4°C.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C to capture the immune complexes.

-

Wash the beads several times with wash buffer.

-

Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by western blotting using anti-FLAG and anti-HA antibodies to detect DCAF15 and RBM39, respectively.[14][15]

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination of RBM39 in a cell-free system.

Materials:

-

Recombinant E1 ubiquitin-activating enzyme

-

Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5a/b/c)

-

Recombinant ubiquitin

-

Recombinant CRL4A-DCAF15 E3 ligase complex

-

Recombinant RBM39

-

ATP regeneration system

-

Ubiquitylation buffer (e.g., 40 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 2 mM ATP, 2 mM DTT)

-

E7820 or other sulfonamides

-

SDS-PAGE sample buffer

-

Anti-RBM39 antibody for western blotting

Procedure:

-

Assemble the ubiquitination reaction mixture containing E1, E2, ubiquitin, CRL4A-DCAF15, RBM39, and ATP in ubiquitylation buffer.

-

Add E7820 or DMSO to the reaction mixtures.

-

Incubate the reactions at 30-37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Analyze the reaction products by SDS-PAGE and western blotting with an anti-RBM39 antibody to detect higher molecular weight ubiquitinated RBM39 species.[4][16][17][18][19]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the binding affinity between DCAF15 and RBM39 in the presence of E7820.

Materials:

-

Biotinylated DDB1-DCAF15 complex

-

Terbium-coupled streptavidin (donor fluorophore)

-

Fluorescently labeled RBM39RRM2 (e.g., BodipyFL-RBM39RRM2, acceptor fluorophore)

-

E7820

-

TR-FRET assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20)

-

Microplate reader capable of TR-FRET measurements

Procedure:

-

In a microplate, mix biotinylated DDB1-DCAF15 with terbium-coupled streptavidin.

-

Add increasing concentrations of fluorescently labeled RBM39RRM2.

-

Add a fixed concentration of E7820 (or titrate E7820 with fixed concentrations of the proteins).

-

Incubate the plate at room temperature to allow complex formation.

-

Measure the TR-FRET signal on a compatible microplate reader. The signal is proportional to the amount of ternary complex formed.

-

Calculate binding affinities (KDapp or EC50) by fitting the data to a binding curve.[2][20]

Visualizing the Molecular Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in E7820-mediated RBM39 degradation.

Signaling Pathway of E7820-Induced RBM39 Degradation

Caption: E7820 acts as a molecular glue, inducing the formation of a ternary complex between DCAF15 and RBM39.

Experimental Workflow for Co-Immunoprecipitation

Caption: A streamlined workflow for validating the E7820-induced interaction between DCAF15 and RBM39 via Co-IP.

Logical Relationship of E7820's Mechanism of Action

Caption: The logical cascade of events from the presence of E7820 to the ultimate outcome of cancer cell death.

Conclusion

E7820 represents a compelling example of a molecular glue degrader with significant therapeutic potential. By coopting the cellular ubiquitin-proteasome system to selectively eliminate the oncoprotein RBM39, E7820 induces widespread changes in RNA splicing, ultimately leading to the death of cancer cells. The detailed mechanistic understanding, supported by robust quantitative data and well-defined experimental methodologies as outlined in this guide, provides a solid foundation for the continued investigation and clinical development of E7820 and other molecular glues targeting the spliceosome. Further research into biomarkers of response and mechanisms of resistance will be crucial for realizing the full clinical potential of this innovative therapeutic strategy.

References

- 1. A molecular glue RBM39-degrader induces synthetic lethality in cancer cells with homologous recombination repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. E7820 | Cell Signaling Technology [cellsignal.com]

- 11. E7820, an anti-cancer sulfonamide, degrades RBM39 in patients with splicing factor mutant myeloid malignancies: a phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The RBM39 degrader indisulam inhibits acute megakaryoblastic leukemia by altering the alternative splicing of ZMYND8 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resources.revvity.com [resources.revvity.com]

- 14. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. assaygenie.com [assaygenie.com]

- 16. docs.abcam.com [docs.abcam.com]

- 17. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]

- 20. bmglabtech.com [bmglabtech.com]

The Discovery and Development of E7820: A Dual-Mechanism Anticancer Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

E7820 is a novel, orally bioavailable sulfonamide derivative that has demonstrated a unique dual mechanism of anticancer activity. Initially identified as an inhibitor of angiogenesis through the suppression of integrin α2 expression, it has more recently been characterized as a molecular glue degrader that induces the proteasomal degradation of the RNA-binding protein RBM39. This whitepaper provides a comprehensive technical overview of the discovery, preclinical development, and clinical evaluation of E7820. It consolidates key quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways and experimental workflows to offer a valuable resource for researchers, scientists, and drug development professionals in the field of oncology.

Introduction

The development of targeted cancer therapies has revolutionized the treatment landscape for numerous malignancies. E7820 (N-(3-Cyano-4-methyl-1H-indol-7-yl)-3-cyanobenzenesulfonamide) emerged from early drug discovery programs as a potent inhibitor of angiogenesis, a critical process for tumor growth and metastasis[1]. Its initial mechanism of action was attributed to the downregulation of integrin α2 (ITGA2), a key adhesion molecule on endothelial cells[2]. However, further investigation revealed a second, distinct mechanism: E7820 functions as a "molecular glue," promoting the interaction between the E3 ubiquitin ligase substrate receptor DCAF15 and the RNA-binding protein RBM39, leading to the targeted degradation of RBM39. This discovery has positioned E7820 as a fascinating bifunctional agent with the potential to impact both the tumor microenvironment and intrinsic cancer cell processes.

Preclinical Development

In Vitro Activity

E7820 has demonstrated potent anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of treatment, reflecting the compound's complex mechanism of action.

| Cell Line | Cancer Type | IC50 (µM) - 3 days | IC50 (µM) - 12 days |

| DLD1-P | Colorectal Cancer | >10 | 1.8 |

| DLD1-KO | Colorectal Cancer | >10 | 0.25 |

| HCC1937 | Breast Cancer | >10 | 1.5 |

| HCC1428 | Breast Cancer | >10 | 2.5 |

| PC-9 | Lung Cancer | 0.18 | Not Reported |

| FUJI | Not Reported | 0.25 | Not Reported |

| H2228 | Lung Cancer | 3.2 | Not Reported |

| KMLS1 | Not Reported | 2.5 | Not Reported |

| Table 1: In vitro anti-proliferative activity of E7820 in various cancer cell lines. Data compiled from[3]. |

The IC50 for splicing factor inhibition has been reported to be in the range of 1-5 µM[4].

In Vivo Antitumor Efficacy

The antitumor activity of E7820 has been evaluated in various xenograft models, demonstrating significant tumor growth inhibition and anti-angiogenic effects.

In a study utilizing patient-derived xenograft (PDX) models from 42 patients with solid tumors, E7820 administration resulted in an overall response rate of 38.1%[3]. Twice-daily oral administration of E7820 markedly inhibited the subcutaneous tumor growth of seven human tumor cell lines derived from colon, breast, pancreas, and kidney cancers. In some models, such as the human pancreatic KP-1 and human colon LoVo cell lines, tumor growth was completely suppressed[5]. Furthermore, E7820 significantly inhibited the growth of orthotopically implanted human pancreatic KP-1 and colon Colo320DM tumors[5].

The anti-angiogenic effect in vivo was confirmed by a significant reduction in microvessel density in tumor tissues, as measured by CD31 immunohistochemistry[5].

Mechanism of Action

E7820 exerts its anticancer effects through two primary, interconnected mechanisms: inhibition of angiogenesis via integrin α2 suppression and targeted degradation of the RNA-binding protein RBM39.

Inhibition of Angiogenesis

E7820 was initially characterized as an angiogenesis inhibitor that suppresses the expression of integrin α2 on endothelial cells[1][2]. Integrin α2 is a receptor for collagen and plays a crucial role in cell adhesion, migration, and the formation of new blood vessels. By downregulating integrin α2 mRNA, E7820 disrupts endothelial cell interactions with the extracellular matrix, thereby inhibiting the proliferation and tube formation of human umbilical vein endothelial cells (HUVECs) induced by key angiogenic factors such as basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF)[1].

RBM39 Degradation

More recent studies have unveiled that E7820 acts as a molecular glue, a small molecule that induces or stabilizes the interaction between two proteins that do not normally associate. E7820 facilitates the formation of a ternary complex between the DDB1-CUL4-associated factor 15 (DCAF15), a substrate receptor for the CUL4 E3 ubiquitin ligase, and the RNA-binding protein 39 (RBM39)[3]. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of RBM39[3]. RBM39 is a critical component of the spliceosome, and its degradation leads to aberrant RNA splicing, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.

Clinical Development

E7820 has been evaluated in several clinical trials to determine its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors and hematological malignancies.

Phase I Studies

A Phase I study in patients with advanced solid malignancies established the safety and pharmacokinetic profile of E7820. The recommended Phase II dose was determined to be 100 mg per day[6]. Dose-limiting toxicities included neutropenia, thrombocytopenia, and elevated liver enzymes[6]. In this study, no complete or partial responses were observed; however, 8 out of 37 patients experienced stable disease for four months or longer, with five of those patients having stable disease for over six months[6]. Pharmacodynamic assessments showed a dose-dependent decrease in platelet integrin α2 expression, confirming target engagement of the anti-angiogenic mechanism[6]. Another Phase I study determined the maximum tolerated dose for bi-daily dosing to be 50 mg, with 66.7% of patients at this dose achieving stable disease as their best response[7].

| Parameter | Value | Reference |

| Recommended Phase II Dose | 100 mg/day (once daily) | [6] |

| Maximum Tolerated Dose (BID) | 50 mg (twice daily) | [7] |

| Dose-Limiting Toxicities | Grade 3/4 neutropenia, thrombocytopenia, elevated liver enzymes | [6] |

| Best Overall Response (Phase I) | Stable Disease (in a subset of patients) | [6][7] |

| Mean Terminal Half-life | 5.6 to 8.6 hours | [6] |

| Table 2: Summary of key findings from Phase I clinical trials of E7820. |

Phase II Studies

A Phase II clinical trial (NCT05024994) evaluated E7820 in patients with relapsed or refractory (R/R) splicing factor-mutant acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), or chronic myelomonocytic leukemia (CMML)[8][9]. In this study, E7820 was administered at a dose of 100 mg daily[8]. While the study demonstrated that E7820 could effectively degrade RBM39 in patients in vivo with limited toxicity, the clinical efficacy as a monotherapy was limited, and the study was closed for futility as none of the first 12 enrolled patients achieved an objective response[8]. The median overall survival was 3.8 months[8].

| Parameter | Value | Reference |

| Clinical Trial Identifier | NCT05024994 | [8][9] |

| Patient Population | R/R AML, MDS, or CMML with splicing factor mutations | [8] |

| E7820 Dose | 100 mg daily | [8] |

| Objective Response Rate | 0% in the first 12 patients | [8] |

| Median Overall Survival | 3.8 months | [8] |

| Key Finding | In vivo RBM39 degradation with limited monotherapy efficacy | [8] |

| Table 3: Summary of the Phase II clinical trial of E7820 in myeloid malignancies (NCT05024994). |

Experimental Protocols

Western Blotting for RBM39 Degradation

This protocol describes a representative method for assessing RBM39 protein levels in cells treated with E7820.

-

Cell Lysis:

-

Treat cells with the desired concentration of E7820 (e.g., 1 µM) or DMSO as a vehicle control for a specified duration (e.g., 24 hours).

-

Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate the lysate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 16,900 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA or DC Protein Assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations for all samples.

-

Add 5x Laemmli loading buffer and heat the samples at 98°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against RBM39 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

RNA Sequencing for Splicing Analysis

This protocol outlines a general workflow for analyzing global splicing changes induced by E7820.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. A molecular glue RBM39-degrader induces synthetic lethality in cancer cells with homologous recombination repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. E7820 | Cell Signaling Technology [cellsignal.com]

- 5. An angiogenesis inhibitor E7820 shows broad-spectrum tumor growth inhibition in a xenograft model: possible value of integrin alpha2 on platelets as a biological marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase I study of E7820, an oral inhibitor of integrin alpha-2 expression with antiangiogenic properties, in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A phase I, dose escalation, pharmacodynamic, pharmacokinetic, and food-effect study of α2 integrin inhibitor E7820 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. E7820, an anti-cancer sulfonamide, degrades RBM39 in patients with splicing factor mutant myeloid malignancies: a phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

E7820: A Novel Molecular Glue Degrader Targeting RBM39 for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: E7820 is an orally bioavailable small molecule that functions as a molecular glue degrader, inducing the degradation of the RNA-binding protein 39 (RBM39). By promoting the interaction between RBM39 and the DDB1 and CUL4 associated factor 15 (DCAF15), a substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex, E7820 triggers the ubiquitination and subsequent proteasomal degradation of RBM39. This targeted protein degradation leads to widespread alterations in RNA splicing, which can be therapeutically exploited in cancers with mutations in splicing factor genes. This guide provides a comprehensive overview of the mechanism of action, key experimental data, detailed experimental protocols, and clinical findings related to E7820.

Mechanism of Action: A Molecular Glue Approach

E7820 acts as a "molecular glue," a type of molecule that induces or stabilizes the interaction between two proteins that would otherwise not interact or interact weakly.[1] In the case of E7820, it facilitates the formation of a ternary complex between the E3 ubiquitin ligase substrate receptor DCAF15 and the neosubstrate RBM39.[2] This induced proximity leads to the polyubiquitination of RBM39, marking it for degradation by the 26S proteasome. The degradation of RBM39, a key component of the spliceosome, results in significant disruption of RNA splicing, which can be particularly detrimental to cancer cells that are dependent on specific splicing events for their survival and proliferation.[3]

Signaling Pathway Diagram

Caption: E7820-mediated degradation of RBM39 via the DCAF15 E3 ligase pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for E7820 in preclinical studies.

Table 1: Binding Affinity of E7820

| Interacting Proteins | Assay Type | Apparent Dissociation Constant (KDapp) | Inhibition Constant (Ki) | Reference |

| DDB1-DCAF15 + RBM39RRM2 (in the presence of E7820) | TR-FRET | 2.0 µM | - | [4] |

| DDB1ΔB-DCAF15biotin + BodipyFL-E7820 | TR-FRET | 3.8 µM | - | [4] |

| DDB1ΔB-DCAF15biotin + BodipyFL-E7820 | TR-FRET Competition | - | 2.9 µM | [4] |

Table 2: In Vitro Degradation of RBM39 by E7820

| Cell Line | Assay Type | Half-maximal Degradation Concentration (DC50) | Maximal Degradation (Dmax) | Reference |

| HEK293T (wild-type RBM39) | HiBiT Assay | 17 nM | 46% | [5] |

| MOLM-13 | RBM39-EGFP Reporter | 9 nM | 81% | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Protein Binding

This assay is used to quantify the interaction between DCAF15 and RBM39 in the presence of E7820.

Materials:

-

Recombinant biotinylated DDB1-DCAF15 complex

-

Recombinant fluorescently labeled RBM39RRM2 (e.g., with BodipyFL)

-

Terbium-coupled streptavidin

-

E7820

-

Assay buffer (e.g., 50 mM Tris, pH 7.5, 200 mM NaCl, 0.1% Pluronic F-68)

-

384-well plates

Procedure:

-

Prepare a solution of biotinylated DDB1-DCAF15 (e.g., 200 nM) and terbium-coupled streptavidin (e.g., 2 nM) in assay buffer.

-

Add varying concentrations of E7820 to the wells of a 384-well plate.

-

Add the DDB1-DCAF15/streptavidin mixture to the wells.

-

Add fluorescently labeled RBM39RRM2 to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths. The signal is proportional to the amount of ternary complex formed.

-

For competition assays, a fluorescently labeled E7820 analog can be used, and the displacement by unlabeled E7820 or other compounds is measured.[4][6]

HiBiT Assay for RBM39 Degradation

This bioluminescence-based assay measures the intracellular degradation of RBM39.

Materials:

-

HEK293T cells

-

Plasmid encoding for HiBiT-tagged RBM39

-

Transfection reagent

-

E7820

-

LgBiT protein

-

Luciferase substrate (furimazine)

-

Lysis buffer

-

Luminometer

Procedure:

-

Transfect HEK293T cells with the HiBiT-RBM39 plasmid.

-

Plate the transfected cells in a multi-well plate.

-

Treat the cells with varying concentrations of E7820 for a specified duration (e.g., 24 hours).

-

Lyse the cells and add the LgBiT protein and luciferase substrate.

-

Measure the luminescence signal using a luminometer. The signal is proportional to the amount of remaining HiBiT-RBM39.

-

Normalize the data to a vehicle-treated control to determine the percentage of RBM39 degradation.[5]

Cell Viability Assay (e.g., PrestoBlue or MTT)

This assay assesses the cytotoxic effects of E7820 on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., DLD1)

-

Cell culture medium and supplements

-

96-well plates

-

E7820

-

PrestoBlue™ Cell Viability Reagent or MTT reagent

-

Plate reader (for absorbance or fluorescence)

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5.0 × 10^2 cells/well).

-

Allow the cells to adhere overnight.

-

Treat the cells with a range of E7820 concentrations.

-

Incubate for a specified period (e.g., 3 or 12 days).

-

Add the PrestoBlue™ or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the fluorescence or absorbance using a plate reader. The signal is proportional to the number of viable cells.

-

Calculate the cell viability as a percentage relative to the vehicle-treated control.

Experimental Workflow Diagram

Caption: Key in vitro experimental workflows for characterizing E7820.

Clinical Development and Findings

E7820 has been evaluated in Phase I and II clinical trials, primarily in patients with myeloid malignancies harboring splicing factor mutations.

Phase I Study in Advanced Solid Malignancies

A Phase I study in patients with advanced solid malignancies established the recommended Phase II dose of E7820 at 100 mg per day. Dose-limiting toxicities included thrombocytopenia, neutropenia, and elevated liver enzymes.[3]

Phase II Study in Relapsed/Refractory Myeloid Malignancies (NCT05024994)

An investigator-initiated Phase II trial (NCT05024994) evaluated E7820 in patients with relapsed or refractory acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), or chronic myelomonocytic leukemia (CMML) with splicing factor mutations.

Study Design: Patients received 100 mg of E7820 daily in 28-day cycles.

Key Findings:

-

Efficacy: The study was closed for futility as none of the first 12 patients enrolled achieved an objective response.[1] One patient had a transient marrow complete remission without blood count recovery.[1]

-

Pharmacodynamics: Western blotting of peripheral blood mononuclear cells from patients showed greater than 50% degradation of RBM39.

-

Safety: The safety profile was consistent with previous studies.

Table 3: Baseline Characteristics of Patients in the NCT05024994 Trial (n=12)

| Characteristic | Value | Reference |

| Median Age (range) | 77 years (71-85) | |

| Diagnosis | AML: 7 (58%), MDS: 5 (42%) | |

| Median Prior Lines of Therapy (range) | 3 (1-6) | |

| Splicing Factor Mutations | ||

| SF3B1 | 6 (50%) | |

| SRSF2 | 5 (42%) | |

| U2AF1 | 3 (25%) | |

| ZRSR2 | 1 (8%) |

Table 4: Most Common Adverse Events in the NCT05024994 Trial (n=12)

| Adverse Event | Frequency (%) | Reference |

| Non-Hematologic | ||

| Diarrhea | 6 (50.0%) | |

| Cough | 4 (33.3%) | |

| Hematologic | ||

| Anemia | 2 (16.7%) | |

| Neutropenia | 2 (16.7%) |

Future Directions

While E7820 monotherapy showed limited clinical efficacy in heavily pretreated patients with myeloid malignancies, the confirmation of on-target RBM39 degradation in patients provides a strong rationale for further investigation.[1] Preclinical data suggest synergy between E7820 and other agents, such as the BCL-2 inhibitor venetoclax. A combination therapy arm has been added to the NCT05024994 trial to explore this synergy. Future research will likely focus on combination strategies and the development of next-generation RBM39 degraders with improved therapeutic windows.

References

Preclinical studies of E7820 in solid tumors

An In-depth Technical Guide on the Preclinical Studies of E7820 in Solid Tumors

Executive Summary

E7820 is a first-in-class, orally active, synthetic sulfonamide with a novel mechanism of action applicable to the treatment of solid tumors. Preclinical investigations have revealed a dual anti-cancer activity profile. Primarily, E7820 functions as a "molecular glue" degrader, promoting the proteasomal degradation of the RNA-binding protein 39 (RBM39) by facilitating its interaction with the DCAF15 E3 ubiquitin ligase substrate receptor.[1][2][3] This leads to widespread disruption of RNA splicing, a process critical for the survival of many cancer cells.[4][5] Concurrently, E7820 has been shown to suppress the expression of integrin α2, a key mediator of angiogenesis, thereby inhibiting the formation of new blood vessels that supply tumors.[6][7][8] This technical guide synthesizes the available preclinical data on E7820, detailing its mechanism of action, efficacy in various tumor models, and the experimental protocols utilized in its evaluation.

Mechanism of Action

RBM39 Degradation via Molecular Glue Mechanism

E7820's primary anti-neoplastic effect stems from its ability to induce the degradation of the splicing factor RBM39.[4] Unlike conventional inhibitors that block an active site, E7820 acts as a molecular glue, stabilizing the protein-protein interaction between RBM39 and DCAF15, which is a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex.[3][9] E7820 binds to a shallow pocket on DCAF15, creating a neo-functionalized surface that recruits RBM39.[3][10] This ternary complex formation (DCAF15-E7820-RBM39) triggers the poly-ubiquitination of RBM39, marking it for subsequent degradation by the 26S proteasome.[11] The loss of RBM39 disrupts essential RNA splicing events, leading to cancer cell death.[1][4]

Anti-Angiogenic Activity via Integrin α2 Suppression

Early research identified E7820 as an inhibitor of angiogenesis.[8] This effect is mediated through the suppression of integrin α2 expression on endothelial cells.[7] The protein RBM39 is also known as Co-activator of Activating Protein 1 and Estrogen Receptors (CAPERα). The E7820-induced degradation of CAPERα results in the transcriptional downregulation of the integrin α2 gene.[9] Reduced expression of integrin α2 impairs the ability of endothelial cells to proliferate and form capillary-like structures (tube formation), which are essential processes for angiogenesis.[7][8] This anti-angiogenic effect contributes to the overall anti-tumor activity by restricting the tumor's blood supply.

Preclinical Efficacy Data

In Vitro Activity

E7820 demonstrates potent activity in vitro, both in its ability to modulate its direct targets and in its cytotoxicity against cancer cell lines. The compound's affinity for DCAF15 is relatively modest, which is characteristic of molecular glue degraders that rely on cooperative binding within a ternary complex.[3]

| Parameter | Assay Type | Value | Target/Cell Line | Reference |

| IC₅₀ | Splicing Factor Inhibition | 1-5 µM | Varies by context | [1] |

| Kᵢ | TR-FRET Competition | 2.9 µM | E7820 binding to DCAF15 | [3] |

| KDapp | TR-FRET Association | 2.0 µM | DDB1-DCAF15 binding to RBM39RRM2 (in presence of 50 µM E7820) | [3] |

| mRNA Reduction | qRT-PCR | ~30% reduction | Integrin α2 in HUVECs (50 ng/ml E7820) | [9] |

In Vivo Anti-Tumor Efficacy

E7820 has demonstrated broad-spectrum anti-tumor activity in multiple murine models, including subcutaneous xenografts, orthotopic models, and patient-derived xenograft (PDX) models.[7][8][12]

| Model Type | Cancer Type | Cell Line / PDX ID | Dosing (Oral) | Key Result | Reference |

| Subcutaneous Xenograft | Pancreatic | KP-1 | Not Specified | Complete tumor growth suppression | [8] |

| Subcutaneous Xenograft | Colon | LoVo | Not Specified | Complete tumor growth suppression | [8] |

| Orthotopic Xenograft | Pancreatic | KP-1 | Not Specified | Significant growth inhibition | [7][8] |

| Orthotopic Xenograft | Colon | Colo320DM | Not Specified | Significant growth inhibition | [7][8] |

| PDX | Bile Duct | Various | 100 mg/kg | 58.3% response rate | [12] |

| PDX | Uterine | Various | 100 mg/kg | 55.6% response rate | [12] |

| PDX | Gastric | Various | 100 mg/kg | 33.3% response rate | [12] |

| PDX | Overall (Various) | Various | 100 mg/kg | 38.1% response rate | [12] |

| PDX | Overall (Various) | Various | 200 mg/kg | 54.8% response rate | [12] |

Pharmacodynamics and Biomarker Analysis

Preclinical studies established a clear link between E7820 exposure, target engagement, and anti-tumor activity. The expression of integrin α2 on platelets was identified as a potential surrogate biomarker for E7820's biological activity, as its reduction correlated with anti-tumor efficacy at similar dose levels.[8][13]

| Animal Model | Parameter | Value | Implication | Reference |

| KP-1 Pancreatic Tumor | Iinh,50 | 14.7% | Integrin α2 inhibition required for tumor stasis in 50% of mice | [13] |

| KP-1 Pancreatic Tumor | Iinh,90 | 17.9% | Integrin α2 inhibition required for tumor stasis in 90% of mice | [13] |

These preclinical findings were crucial for clinical development, suggesting that moderate inhibition of platelet integrin α2 could serve as a translatable biomarker to predict tumor stasis in patients.[13]

Key Experimental Protocols

In Vitro Tube Formation Assay

This assay assesses the anti-angiogenic potential of E7820 by measuring its effect on the ability of endothelial cells to form capillary-like structures.

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate endothelial growth medium.[7]

-

Plate Coating: 96-well plates are coated with Matrigel, a basement membrane extract, which provides the substrate for tube formation.

-

Treatment: HUVECs are harvested, resuspended in a basal medium with growth factors (e.g., bFGF or VEGF), and treated with various concentrations of E7820 or a vehicle control.[7]

-

Incubation: The treated cells are seeded onto the Matrigel-coated plates and incubated for several hours (typically 6-18 hours) to allow for the formation of networks.

-

Analysis: The formation of tubular structures is visualized by microscopy and quantified by measuring parameters such as total tube length, number of junctions, or total branching points using imaging software.

In Vivo Xenograft Tumor Growth Study

This protocol is used to evaluate the anti-tumor efficacy of E7820 in a living organism.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

-

Cell Implantation: A suspension of human tumor cells (e.g., 5 x 10⁶ KP-1 pancreatic cancer cells) is injected subcutaneously into the flank of each mouse.[8][14] For orthotopic models, cells are implanted into the corresponding organ (e.g., pancreas or cecum).[7][8]

-

Tumor Growth & Randomization: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Mice are then randomized into treatment and control groups with comparable mean tumor volumes.

-

Drug Administration: E7820 is formulated for oral gavage and administered daily or twice daily at specified dose levels (e.g., 12.5–200 mg/kg).[12][13] The control group receives the vehicle solution.

-

Monitoring: Tumor dimensions are measured with calipers at regular intervals (e.g., 2-3 times per week), and tumor volume is calculated (e.g., Volume = 0.5 x Length x Width²). Animal body weight and general health are also monitored.

-

Endpoint & Analysis: The study is concluded when tumors in the control group reach a predetermined size. The primary endpoint is the inhibition of tumor growth (TGI), calculated by comparing the change in tumor volume between treated and control groups.

Protein-Ligand Interaction Assays (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays were used to quantify the E7820-induced association between DCAF15 and RBM39.[3]

-

Reagent Preparation: Recombinant, purified DDB1-DCAF15 and the RBM39 RNA-recognition motif 2 (RRM2) domain are prepared. One protein is labeled with a donor fluorophore (e.g., terbium) and the other with an acceptor fluorophore (e.g., fluorescein).

-

Assay Reaction: The labeled proteins are mixed in a microplate well in the presence of serial dilutions of E7820 or a DMSO control.

-

Incubation: The reaction is incubated to allow for complex formation.

-

Signal Reading: The plate is read on a TR-FRET-capable plate reader. The donor is excited, and if the proteins are in close proximity (<10 nm) due to E7820-mediated binding, energy is transferred to the acceptor, which then emits light at a specific wavelength.

-

Data Analysis: The ratio of acceptor to donor emission is calculated. These ratios are plotted against the concentration of the titrated component to determine binding affinity (KDapp).[3]

References

- 1. E7820 | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. E7820, an anti-cancer sulfonamide, degrades RBM39 in patients with splicing factor mutant myeloid malignancies: a phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ascopubs.org [ascopubs.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. An angiogenesis inhibitor E7820 shows broad-spectrum tumor growth inhibition in a xenograft model: possible value of integrin alpha2 on platelets as a biological marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The small-molecule protein ligand interface stabiliser E7820 induces differential cell line specific responses of integrin α2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. eisai.com [eisai.com]

- 12. A molecular glue RBM39-degrader induces synthetic lethality in cancer cells with homologous recombination repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Pharmacological Profile of E7820

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7820 is a synthetic, orally bioavailable sulfonamide derivative with a multifaceted pharmacological profile. Initially investigated for its anti-angiogenic properties, subsequent research has elucidated its primary mechanism of action as a "molecular glue." E7820 facilitates the degradation of specific cellular proteins, leading to downstream effects on RNA splicing and gene expression, ultimately impacting cancer cell proliferation and survival. This technical guide provides a comprehensive overview of the pharmacological properties of E7820, including its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols.

Mechanism of Action

E7820 functions as a molecular glue, inducing the proximity and interaction between the DDB1-CUL4 Associated Factor 15 (DCAF15), a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex, and the RNA-binding protein RBM39.[1][2] This ternary complex formation triggers the polyubiquitination of RBM39, marking it for degradation by the proteasome.[2]

The degradation of RBM39, a key component of the spliceosome, leads to widespread alterations in pre-mRNA splicing. This disruption of normal splicing events affects the expression of numerous genes, including those involved in angiogenesis and cell cycle regulation. One of the key downstream effects of E7820-mediated RBM39 degradation is the suppression of integrin α2 (ITGA2) expression.[2] Integrin α2 is a cell surface receptor involved in cell adhesion, migration, and angiogenesis. By reducing its expression, E7820 inhibits endothelial cell tube formation and demonstrates anti-angiogenic effects.[3]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for E7820 from various preclinical and clinical studies.

Table 1: In Vitro Activity of E7820

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (Splicing Factor Inhibition) | 1-5 µM | Varies | [4] |

Table 2: Pharmacokinetic Parameters of E7820 in Humans (Phase I Clinical Trial)

| Parameter | Dose | Value | Reference |

| Tmax (Time to Maximum Concentration) | 10-200 mg/day | 1-12 hours | [5] |

| t½ (Half-life) | 10-200 mg/day | 5.6-8.6 hours | [5] |

| Cmax (Maximum Concentration) | Dose-proportional increase up to 70 mg | N/A | [5] |

| AUC (Area Under the Curve) | Dose-proportional increase up to 70 mg | N/A | [5] |

| Food Effect on Cmax and AUC | N/A | No significant effect |

Experimental Protocols

Western Blot for RBM39 Degradation

This protocol describes the detection of RBM39 protein levels in cells treated with E7820 to confirm its degradation.

Materials:

-

Cancer cell lines (e.g., K562, NKM1)[6]

-

E7820 (dissolved in DMSO)

-

DMSO (vehicle control)

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: anti-RBM39

-

Primary antibody: anti-GAPDH or anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cancer cells and allow them to adhere overnight. Treat cells with varying concentrations of E7820 (e.g., 1 µM) or DMSO for a specified time (e.g., 24 hours).[6]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA protein assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-RBM39 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

HUVEC Tube Formation Assay

This assay is used to assess the anti-angiogenic potential of E7820 by measuring its effect on the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

HUVECs

-

Endothelial cell growth medium (e.g., EGM-2)

-

Basement membrane matrix (e.g., Matrigel®)

-

E7820 (dissolved in DMSO)

-

DMSO (vehicle control)

-

96-well culture plates

-

Calcein AM (for visualization)

-

Fluorescence microscope

Procedure:

-

Plate Coating: Thaw the basement membrane matrix on ice. Coat the wells of a 96-well plate with the matrix and allow it to solidify at 37°C for at least 30 minutes.[7][8]

-

Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium containing either E7820 at the desired concentration or DMSO as a vehicle control. Seed the HUVECs onto the solidified matrix.[7][8]

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours to allow for tube formation.[9]

-

Visualization:

-

Carefully remove the culture medium.

-

Add Calcein AM solution to each well and incubate for 30-60 minutes at 37°C.

-

Wash the wells with PBS.

-

-

Image Analysis: Visualize the tube-like structures using a fluorescence microscope. The extent of tube formation can be quantified by measuring parameters such as the number of branch points, total tube length, and the number of loops.

Signaling Pathway and Experimental Workflow Diagrams

Caption: E7820 Mechanism of Action.

Caption: Western Blot Workflow for RBM39.

Caption: HUVEC Tube Formation Assay Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. E7820 | Cell Signaling Technology [cellsignal.com]

- 5. Phase I study of E7820, an oral inhibitor of integrin alpha-2 expression with antiangiogenic properties, in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. E7820, an anti-cancer sulfonamide, degrades RBM39 in patients with splicing factor mutant myeloid malignancies: a phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promocell.com [promocell.com]

- 8. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. researchgate.net [researchgate.net]

E7820: A Dual-Mechanism Anticancer Agent Targeting Angiogenesis and RNA Splicing

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

E7820 is a novel, orally available small molecule, chemically defined as N-(3-cyano-4-methyl-1H-indol-7-yl)-3-cyanobenzenesulfonamide, with a multifaceted mechanism of action in oncology.[1][2][3] Initially characterized as a potent anti-angiogenic agent, E7820 has been shown to suppress the expression of integrin α2 (ITGA2), a key mediator of endothelial cell adhesion and tube formation.[1][4][5] More recently, E7820 has been identified as a molecular glue degrader that induces the proteasomal degradation of RNA-binding motif protein 39 (RBM39).[6][7] This dual activity positions E7820 as a promising therapeutic candidate for a range of solid tumors and hematological malignancies, particularly those with mutations in splicing factor genes.[8][9] This guide provides a comprehensive overview of E7820's targets, pathways, and preclinical and clinical data, along with detailed experimental protocols.

Core Mechanisms of Action

E7820 exerts its anticancer effects through two primary, interconnected pathways: inhibition of angiogenesis and modulation of RNA splicing.

Anti-Angiogenesis via Integrin α2 Suppression

E7820 was first identified as an inhibitor of angiogenesis, a critical process for tumor growth and metastasis.[4][5][10] It achieves this by downregulating the expression of integrin α2 on the surface of endothelial cells.[1][4] Integrin α2, in complex with β1, is a receptor for collagen and plays a crucial role in endothelial cell adhesion to the extracellular matrix, migration, and the formation of capillary-like structures.[4]

The proposed mechanism involves the suppression of integrin α2 mRNA, leading to a subsequent decrease in the expression of other integrins such as α3, α5, and β1.[4][5] This disruption of integrin signaling inhibits endothelial cell proliferation and tube formation induced by key angiogenic factors like vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).[10][11]

RBM39 Degradation and Splicing Modulation

More recent studies have unveiled a second, distinct mechanism of action for E7820. It functions as a "molecular glue," facilitating the interaction between the E3 ubiquitin ligase substrate receptor DCAF15 and the RNA-binding protein RBM39.[7] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of RBM39.[7]

RBM39 is a key component of the spliceosome, and its degradation leads to widespread alterations in pre-mRNA splicing.[6][12] This is particularly relevant in the context of myeloid malignancies such as myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), where mutations in splicing factor genes (e.g., SF3B1, SRSF2, U2AF1) are common.[9] Cells with these mutations are often dependent on the remaining functional splicing machinery, making them particularly vulnerable to RBM39 degradation.[9] The altered splicing events can affect the expression of critical genes involved in cell cycle progression and survival, such as MYC and BCL2.[13]

Signaling Pathways and Molecular Interactions

The dual mechanisms of E7820 impact distinct but potentially interconnected signaling pathways.

Angiogenesis Signaling Pathway

E7820's anti-angiogenic effects are primarily mediated through the disruption of integrin signaling.

References

- 1. Matrigel Plug Angiogenesis Assay in vivo [bio-protocol.org]

- 2. cancer.wisc.edu [cancer.wisc.edu]

- 3. promocell.com [promocell.com]

- 4. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]

- 6. genomeme.ca [genomeme.ca]

- 7. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. An angiogenesis inhibitor E7820 shows broad-spectrum tumor growth inhibition in a xenograft model: possible value of integrin alpha2 on platelets as a biological marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. urmc.rochester.edu [urmc.rochester.edu]

- 11. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - KR [thermofisher.com]

- 13. Platelet Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

The Role of DCAF15 in E7820-Mediated Degradation of RBM39: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aryl sulfonamide E7820 has emerged as a promising anti-cancer agent that functions as a "molecular glue," inducing the degradation of the RNA-binding protein RBM39. This activity is critically dependent on the substrate receptor DCAF15, a component of the CUL4-DDB1 E3 ubiquitin ligase complex. This technical guide provides an in-depth overview of the mechanism of action, key experimental methodologies to investigate this process, and quantitative data derived from seminal studies. We will explore the signaling pathway, experimental workflows, and the critical protein-protein interactions that govern the E7820-induced degradation of RBM39, offering a comprehensive resource for researchers in oncology and drug development.

Introduction

Targeted protein degradation has revolutionized therapeutic strategies by utilizing the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. Molecular glues are small molecules that induce an interaction between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation. E7820 is a clinical-stage aryl sulfonamide that exemplifies this mechanism. It selectively targets the RNA splicing factor RBM39 for degradation, a protein implicated in the survival of certain cancer cells, particularly those with splicing factor mutations.[1][2] The central mediator of this process is the DDB1- and CUL4-Associated Factor 15 (DCAF15), which acts as the substrate receptor for the CRL4DCAF15 E3 ubiquitin ligase.[3][4] Understanding the intricate molecular interactions between E7820, DCAF15, and RBM39 is paramount for optimizing its therapeutic potential and developing next-generation molecular glues.

Mechanism of Action: The DCAF15-E7820-RBM39 Ternary Complex

E7820 functions by creating a novel protein-protein interface between DCAF15 and RBM39.[3][5] In the absence of E7820, DCAF15 and RBM39 exhibit minimal interaction.[3] E7820 binds to a shallow pocket on the surface of DCAF15, creating a composite interface that is then recognized by the RRM2 domain of RBM39.[5][6] This induced proximity results in the formation of a stable ternary complex: DCAF15-E7820-RBM39.

Once RBM39 is brought into proximity with the CRL4DCAF15 E3 ligase complex, it is polyubiquitinated. This process involves the transfer of ubiquitin molecules to lysine residues on the RBM39 protein.[6] The polyubiquitinated RBM39 is then recognized and degraded by the 26S proteasome. The degradation of RBM39 leads to widespread alterations in RNA splicing, ultimately triggering cell cycle arrest and apoptosis in susceptible cancer cells.[4]

References

- 1. E7820, an anti-cancer sulfonamide, degrades RBM39 in patients with splicing factor mutant myeloid malignancies: a phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A molecular glue RBM39-degrader induces synthetic lethality in cancer cells with homologous recombination repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural Basis and Kinetic Pathway of RBM39 Recruitment to DCAF15 by a Sulfonamide Molecular Glue E7820 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]

Early Research Findings on the Efficacy of E7820: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7820 is an investigational anti-cancer agent that has demonstrated promising preclinical activity through a novel mechanism of action. This technical guide synthesizes the early research findings on the efficacy of E7820, providing a comprehensive overview of its molecular mechanism, preclinical anti-tumor effects, and initial clinical trial results. The information is presented to support further research and development of this compound.

Core Mechanism of Action: A Molecular Glue Degrader

E7820 functions as a "molecular glue," a small molecule that induces or stabilizes the interaction between two proteins that do not normally bind. Specifically, E7820 facilitates the interaction between the DDB1-CUL4 associated factor 15 (DCAF15), a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex, and the RNA-binding protein RBM39.[1][2][3][4] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of RBM39.[2][4] The degradation of RBM39 disrupts RNA splicing, which in turn contributes to the anti-tumor effects of E7820.[5]

One of the key downstream effects of E7820-mediated RBM39 degradation is the suppression of integrin α2 expression on endothelial cells.[6][7][8] Integrin α2 is a crucial component in cell-matrix interactions and plays a significant role in angiogenesis.[7][8] By downregulating integrin α2, E7820 inhibits endothelial cell proliferation and tube formation, key processes in the formation of new blood vessels that supply tumors.[6][9]

Preclinical Efficacy

E7820 has demonstrated broad-spectrum anti-tumor activity in various preclinical models. The quantitative data from these studies are summarized below.

In Vitro Angiogenesis Inhibition

E7820 has been shown to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) induced by key angiogenic factors.

| Cell Line | Growth Factor | IC50 | Reference |

| HUVEC | bFGF | 0.10 µg/mL | [9] |

| HUVEC | VEGF | 0.081 µg/mL | [9] |

In Vivo Tumor Growth Inhibition in Xenograft Models

Oral administration of E7820 has shown significant dose-dependent inhibition of tumor growth in various human tumor xenograft models.

| Tumor Cell Line | Tumor Type | Mouse Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| KP-1 | Pancreatic | Subcutaneous | 100 and 200 mg/kg, twice daily for 21 days | Complete regression | [10] |

| LoVo | Colon | Subcutaneous | 100 and 200 mg/kg, twice daily for 3-6 weeks | Complete suppression | [6][10] |

| WiDr | Colon | Subcutaneous | 50, 100, 200 mg/kg, twice daily for 3-6 weeks | Significant inhibition | [11] |

| Colo320DM | Colon | Orthotopic (cecum) | Not specified | Significant inhibition | [6] |

| BT-20 | Breast | Subcutaneous | 50, 100, 200 mg/kg, twice daily for 3-6 weeks | Significant inhibition | [11] |

| AsPC-1 | Pancreatic | Subcutaneous | 50, 100, 200 mg/kg, twice daily for 3-6 weeks | Significant inhibition (P < 0.05 at 50 mg/kg) | [11] |

| RCC-1 | Kidney | Subcutaneous | 50, 100, 200 mg/kg, twice daily for 3-6 weeks | Significant inhibition | [11] |

Early Clinical Trial Findings

E7820 has been evaluated in Phase I and II clinical trials, providing initial insights into its safety, tolerability, and clinical activity.

Phase I Study in Advanced Solid Tumors

A Phase I dose-escalation study was conducted in patients with advanced solid malignancies.

| Parameter | Finding | Reference |

| Maximum Tolerated Dose (MTD) | 100 mg/day (fasting schedule) | [12] |

| Dose-Limiting Toxicities (DLTs) | Grade 3 neutropenia, thrombocytopenia, and elevated liver enzymes at 100 mg/day. Grade 4 thrombocytopenia and neutropenia at 200 mg/day. | [12] |

| Pharmacodynamics | Sustained >50% decrease in platelet integrin α2 expression at 200 mg. Moderate (<30%) decrease at 70 and 100 mg. | [12] |

| Clinical Activity | No complete or partial responses. Stable disease (≥ 4 months) in 8 patients, with 5 patients having stable disease exceeding 6 months. | [12] |

Another Phase I study confirmed a recommended dose of 50 mg twice daily (BID) and reported stable disease in 66.7% of patients at this dose.[13]

Phase II Study in Myeloid Malignancies

A Phase II trial evaluated E7820 in patients with relapsed/refractory acute myeloid leukemia (AML) or myelodysplastic syndromes (MDS) with splicing factor mutations.

| Parameter | Finding | Reference |

| Dosing Regimen | 100 mg daily in 28-day cycles | [14] |

| Efficacy | Limited single-agent clinical efficacy. No objective responses were observed in the first 12 patients, leading to study closure for futility. | [14][15] |

| Pharmacodynamics | Confirmed RBM39 degradation in patients in vivo, although the magnitude of RNA mis-splicing was less than that observed in preclinical models. | [14][16] |

Experimental Protocols

HUVEC Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

-

Preparation of Extracellular Matrix: A basement membrane extract (e.g., Matrigel) is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C for 30-60 minutes to allow the matrix to solidify.[17][18]

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are harvested and resuspended in a serum-reduced medium. The cell suspension is then added to the matrix-coated wells.[17][18]

-

Treatment: E7820 is added to the wells at various concentrations. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for 4-18 hours to allow for tube formation.[17][19]

-

Visualization and Quantification: The formation of capillary-like networks is observed using a microscope. The extent of tube formation can be quantified by measuring parameters such as total tube length and the number of branch points.[17][18]

Xenograft Tumor Growth Inhibition Studies

These in vivo studies evaluate the anti-tumor efficacy of E7820 in a living organism.

-

Cell Culture and Implantation: Human tumor cells (e.g., KP-1, LoVo) are cultured in vitro. A specific number of cells are then harvested and injected subcutaneously or orthotopically into immunodeficient mice.[6][11]

-

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups. E7820 is administered orally (e.g., by gavage) at specified doses and schedules. The control group receives a vehicle.[6][10][11]

-

Tumor Measurement and Monitoring: Tumor volume is measured periodically (e.g., twice a week) using calipers. The body weight and general health of the mice are also monitored.[11]

-

Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration. The tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.[10][11]

Western Blot for RBM39 Degradation

This technique is used to detect and quantify the levels of the RBM39 protein in cells or tissues after treatment with E7820.

-

Cell/Tissue Lysis: Cells or tissues are treated with E7820 or a vehicle control. After the desired incubation time, the cells/tissues are lysed to release the proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting: The membrane is incubated with a primary antibody that specifically binds to RBM39. A loading control antibody (e.g., anti-GAPDH or anti-tubulin) is also used to ensure equal protein loading.[20][21]

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody. A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).

-

Analysis: The signal intensity of the RBM39 band is quantified and normalized to the loading control to determine the relative amount of RBM39 protein in each sample.[21]

Visualizations

Caption: E7820 Molecular Mechanism of Action.

Caption: Xenograft Model Experimental Workflow.

References

- 1. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]

- 4. scispace.com [scispace.com]

- 5. Targeting the spliceosome through RBM39 degradation results in exceptional responses in high-risk neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An angiogenesis inhibitor E7820 shows broad-spectrum tumor growth inhibition in a xenograft model: possible value of integrin alpha2 on platelets as a biological marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Facebook [cancer.gov]

- 8. researchgate.net [researchgate.net]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Phase I study of E7820, an oral inhibitor of integrin alpha-2 expression with antiangiogenic properties, in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A phase I, dose escalation, pharmacodynamic, pharmacokinetic, and food-effect study of α2 integrin inhibitor E7820 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. E7820, an anti-cancer sulfonamide, degrades RBM39 in patients with splicing factor mutant myeloid malignancies: a phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Phase II trial evaluating E7820 in patients with AML with splicing factor mutations | VJHemOnc [vjhemonc.com]

- 16. researchgate.net [researchgate.net]

- 17. cellbiolabs.com [cellbiolabs.com]

- 18. promocell.com [promocell.com]

- 19. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - KR [thermofisher.com]

- 20. A molecular glue RBM39-degrader induces synthetic lethality in cancer cells with homologous recombination repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols for E7820 in Patient-Derived Xenograft (PDX) Models

For Researchers, Scientists, and Drug Development Professionals

Introduction